molecular formula C11H21ClN2O3 B6195255 tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride CAS No. 2680537-37-3

tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

Cat. No.: B6195255
CAS No.: 2680537-37-3
M. Wt: 264.7
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Description

Tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride: is a chemical compound with a complex molecular structure. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic ring system and the presence of functional groups such as amino, carbamate, and hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable precursor, such as a cyclic ketone, and perform a series of reactions including cyclization, amination, and carbamation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carbamate group can be reduced to an amine.

  • Substitution: : The hydroxyl group in the carbamate can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted carbamates.

Scientific Research Applications

Tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride: can be compared with other similar compounds, such as:

  • Tert-butyl N-({4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate: : This compound has a similar structure but with additional methyl groups, which may affect its reactivity and biological activity.

  • Other carbamate derivatives: : These compounds may have different substituents on the carbamate group, leading to variations in their properties and applications.

The uniqueness of This compound lies in its specific bicyclic structure and the presence of the amino group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2680537-37-3

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.7

Purity

95

Origin of Product

United States

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